2-(Cyanomethyl)-5-hydroxybenzimidazole
Description
Historical Trajectory and Contemporary Significance of Benzimidazole (B57391) Derivatives
The journey of benzimidazole in medicinal chemistry began with early investigations into its biological activities, spurred by its identification as a structural component of vitamin B12. This discovery highlighted the physiological importance of the benzimidazole nucleus and catalyzed further research into its derivatives. Over the decades, this research has led to the development of numerous clinically significant drugs.
The historical development of benzimidazole-based drugs has seen the introduction of anthelmintics like thiabendazole (B1682256) in the 1960s, followed by proton pump inhibitors such as omeprazole, which revolutionized the treatment of acid-related gastrointestinal disorders. researchgate.netchemicalbook.com In contemporary drug discovery, the benzimidazole scaffold continues to be a focal point for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, viral infections, and cardiovascular conditions. nih.gov Its enduring significance is a testament to its unique chemical properties that allow for effective interaction with various biomolecules. nih.gov
Table 1: Milestones in Benzimidazole Drug Discovery
| Decade | Key Developments | Example Drugs | Therapeutic Area |
|---|---|---|---|
| 1950s | Discovery as a core part of Vitamin B12 | - | - |
| 1960s | Introduction of the first benzimidazole anthelmintics | Thiabendazole | Anthelmintic |
| 1970s-1980s | Development of proton pump inhibitors | Omeprazole | Gastroenterology |
| 1990s-Present | Expansion into diverse therapeutic areas | Telmisartan, Astemizole | Antihypertensive, Antihistamine |
| Contemporary | Investigation for novel anticancer and antiviral applications | Pracinostat, Enviroxine | Oncology, Virology |
Broad-Spectrum Pharmacological Activities Associated with Benzimidazole Nucleus
The benzimidazole nucleus is associated with an exceptionally broad spectrum of pharmacological activities. researchgate.net This versatility stems from its ability to act as a pharmacophore that can be tailored to interact with various enzymes and receptors. The physicochemical properties of the benzimidazole ring system, including its capacity for hydrogen bonding and π-π stacking interactions, contribute to its promiscuous binding capabilities. nih.gov
Derivatives of benzimidazole have been shown to exhibit a wide range of biological effects, including:
Antimicrobial activity: This includes antibacterial, antifungal, and anthelmintic properties. researchgate.net
Antiviral activity: Efficacy has been demonstrated against a variety of viruses.
Anticancer activity: Many benzimidazole derivatives have shown potent anti-proliferative effects against various cancer cell lines.
Anti-inflammatory and Analgesic activity: Certain derivatives have been found to inhibit key enzymes involved in inflammation. nih.gov
Antihypertensive activity: This is exemplified by angiotensin II receptor blockers like telmisartan.
Antiulcer activity: Proton pump inhibitors are a major class of benzimidazole-based drugs for treating ulcers. researchgate.net
Table 2: Pharmacological Profile of the Benzimidazole Scaffold
| Pharmacological Activity | Mechanism of Action (Examples) |
|---|---|
| Anthelmintic | Inhibition of microtubule polymerization |
| Antiulcer | Inhibition of the H+/K+ ATPase (proton pump) |
| Antihypertensive | Angiotensin II receptor blockade |
| Anticancer | Tubulin polymerization inhibition, kinase inhibition |
| Antiviral | Inhibition of viral replication enzymes |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and other inflammatory mediators |
Rationale for Investigating 2-(Cyanomethyl)-5-hydroxybenzimidazole as a Preclinical Candidate or Research Tool
While extensive research has been conducted on a multitude of benzimidazole derivatives, specific data on this compound is not widely available in the current scientific literature. However, a strong rationale for its investigation as a preclinical candidate or a research tool can be constructed based on the known structure-activity relationships (SAR) of related benzimidazole compounds.
The rationale for investigating this specific compound is threefold:
The Benzimidazole Core: As established, the benzimidazole scaffold is a proven pharmacophore with a high degree of "drug-likeness" and a history of successful clinical translation.
The 5-hydroxy Substitution: The presence of a hydroxyl group on the benzene (B151609) ring of the benzimidazole scaffold is known to be a feature in some biologically active molecules. Hydroxy-substituted benzimidazoles have been investigated for potential antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai The hydroxyl group can participate in hydrogen bonding, potentially enhancing the binding affinity of the molecule to its biological target.
The 2-cyanomethyl Substitution: The cyanomethyl group at the 2-position is another feature of interest. The cyano group can influence the electronic properties of the molecule and may be involved in critical interactions with biological targets. nih.gov Furthermore, 2-substituted benzimidazoles are a common motif in compounds with a wide range of biological activities. researchgate.net The synthesis of related compounds like protected 5-hydroxymethyl-2-cyanomethylbenzimidazole has been reported, highlighting the chemical feasibility and interest in this substitution pattern as a potential intermediate for new functional molecules. researchgate.netclockss.org
Therefore, the combination of a 5-hydroxy group and a 2-cyanomethyl group on the privileged benzimidazole scaffold presents a novel chemical entity with the potential for unique biological activities. Investigating this compound could lead to the discovery of new lead compounds for drug development or serve as a valuable tool for probing the biological roles of specific enzymes or receptors. Its study is warranted to explore its potential therapeutic efficacy and to further elucidate the structure-activity relationships of this versatile class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-(6-hydroxy-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-4-3-9-11-7-2-1-6(13)5-8(7)12-9/h1-2,5,13H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSCEDXZQIYNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Cyanomethyl 5 Hydroxybenzimidazole
Established Synthetic Routes for Benzimidazole (B57391) Derivatives
The construction of the benzimidazole core is a well-established area of organic synthesis, with numerous methods developed to afford a wide array of substituted derivatives.
The most prevalent and versatile method for synthesizing benzimidazoles is the condensation of 1,2-phenylenediamines with various carbonyl compounds or their equivalents. This approach, often referred to as the Phillips-Ladenburg reaction, typically involves the reaction of a 1,2-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, anhydride, or acyl chloride) under acidic conditions and often with heating.
Alternatively, aldehydes can be condensed with 1,2-phenylenediamines, which is a straightforward approach to 2-substituted benzimidazoles. This reaction often requires an oxidative step to form the final benzimidazole ring from an intermediate dihydrobenzimidazole or Schiff base. A variety of catalysts and oxidizing agents have been employed to facilitate this transformation, including nanomaterials, metal-organic frameworks, and various acids. The direct condensation of o-phenylenediamines with aldehydes under oxidative conditions is a particularly common and extensively used method due to the wide availability of substituted aldehydes. researchgate.net
Recent advancements have focused on developing milder and more efficient reaction conditions. For instance, the use of catalysts such as ZnO nanoparticles, p-toluenesulfonic acid, and various metal salts (e.g., MgCl₂·6H₂O, MgI₂) has been shown to promote the reaction, often leading to high yields and shorter reaction times. rsc.org Solvent-free conditions, sometimes coupled with techniques like ball-milling or microwave irradiation, have also been successfully implemented to create more environmentally benign synthetic protocols. rsc.org
| Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| ZnO-NPs | Ball-milling, solvent-free | Short reaction times, simple purification, high efficiency | rsc.org |
| p-Toluenesulfonic acid | Grinding, solvent-free | Short reaction time, high efficiency, mild conditions | rsc.org |
| MgCl₂·6H₂O | Heating | High yields, short reaction times | rsc.org |
| Lactic acid | Biocompatible medium | High selectivity, good to excellent yields without additional catalyst | researchgate.net |
Beyond the classical condensation methods, various cyclization and heteroannulation strategies have been developed for benzimidazole synthesis. These often involve intramolecular reactions of appropriately substituted benzene (B151609) rings. For instance, reductive cyclization of o-nitroanilines in the presence of aldehydes provides a one-step route to 2-substituted benzimidazoles.
Oxidative cyclization is another powerful approach. This can involve the C-H amination of amidines, where an aniline (B41778) derivative is used to construct the benzimidazole ring system. clockss.org Such methods allow for variation in the substitution pattern on the benzene portion of the molecule. clockss.org Palladium-catalyzed N-heteroannulation of N-allyl- or N-benzyl-2-nitrobenzenamines is another example of a modern cyclization strategy to access 2-substituted benzimidazoles.
Heteroannulation routes can also involve the construction of the imidazole (B134444) ring onto a pre-existing benzene derivative through transition-metal-catalyzed cross-coupling reactions. These advanced methods offer alternative pathways to benzimidazoles that may not be accessible through traditional condensation chemistry.
Specific Synthetic Pathways to 2-(Cyanomethyl)-5-hydroxybenzimidazole
While general methods for benzimidazole synthesis are abundant, the specific synthesis of this compound requires tailored approaches due to the presence of the reactive cyanomethyl and hydroxy functional groups.
A key route to synthesizing substituted 2-(cyanomethyl)benzimidazoles involves the use of appropriately substituted 1,2-phenylenediamines and a C2-building block such as a cyanoacetic acid derivative. For the target molecule, a logical precursor would be 3,4-diaminophenol (B1333219). However, a documented synthesis for a closely related compound, protected 5-hydroxymethyl-2-cyanomethylbenzimidazole, starts from 3,4-diaminobenzoic acid. rsc.org
In this multi-step synthesis, 3,4-diaminobenzoic acid is first reduced to form (3,4-diaminophenyl)methanol. rsc.org The hydroxyl group of this intermediate is then protected, for example, with a tert-butyldiphenylsilyl (TBDPS) group. rsc.org The resulting protected diaminobenzyl ether is then reacted with a cyanoacetimidate to form the protected 5-hydroxymethyl-2-cyanomethylbenzimidazole. rsc.org The final step to obtain this compound would involve the deprotection of the silyl (B83357) ether, which can typically be achieved using fluoride (B91410) reagents like tetra-n-butylammonium fluoride (TBAF).
| Step | Reactants | Key Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | (3,4-Diaminophenyl)methanol | TBDPSCl, Imidazole, DMF | 4-(((tert-Butyldiphenylsilyl)oxy)methyl)benzene-1,2-diamine | 87% | rsc.org |
| 2 | Protected diaminobenzyl ether | Cyanoacetimidate | Protected 5-hydroxymethyl-2-cyanomethylbenzimidazole | 85% (in MeOH) | rsc.org |
A more direct, albeit potentially lower-yielding, approach would be the direct condensation of 3,4-diaminophenol with a cyanoacetic acid derivative. This would avoid the need for protection and deprotection steps.
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules. For the derivatization of the related 2-(cyanomethyl)benzimidazole (B160407), the Gewald reaction has been successfully applied. researchgate.net This reaction involves the treatment of a 2-(cyanomethyl)benzimidazole with an aldehyde containing an active methylene (B1212753) group and elemental sulfur in the presence of a base. rsc.orgresearchgate.net The reaction proceeds through an initial Knoevenagel condensation followed by cyclization with sulfur to yield 2-(2-aminothiophene)-linked benzimidazoles. rsc.orgresearchgate.net
While a direct one-pot synthesis of this compound from simple precursors has not been explicitly reported, the principles of MCRs could be applied. For example, a three-component reaction involving a suitably substituted benzene derivative, a source for the cyanomethyl group, and a cyclizing agent could potentially be developed.
Advanced Derivatization and Functionalization Strategies
The this compound scaffold possesses several reactive sites that allow for further chemical modification: the active methylene of the cyanomethyl group, the nitrile functionality, the phenolic hydroxyl group, and the N-H of the imidazole ring.
The active methylene group in 2-(cyanomethyl)benzimidazoles is a key site for functionalization. It can act as a nucleophile in various reactions. For instance, it reacts with aromatic isocyanates and isothiocyanates to yield N-arylamides and thioamides of benzimidazolyl-2-alpha-cyanoacetic acid, respectively. nih.gov Furthermore, N-protected 2-(cyanomethyl)benzimidazoles can participate in asymmetric Mannich-type reactions with N-benzoyl imines, catalyzed by a chiral phosphoric acid, to produce derivatives with vicinal trisubstituted carbon stereogenic centers in a highly diastereo- and enantioselective manner. acs.org
The hydroxyl group on the benzene ring can undergo typical phenolic reactions. It can be alkylated to form ethers or acylated to form esters, allowing for the introduction of a wide variety of functional groups. These modifications can be used to modulate the electronic and steric properties of the molecule.
The nitrile group can also be a handle for further transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a different set of functionalized benzimidazole derivatives. Additionally, the nitrile can participate in cycloaddition reactions or be used in the Pinner reaction to form imidates, which can then be converted to amidines. nih.gov
Chemical Modifications at the Cyanomethyl Moiety
The cyanomethyl group (-CH₂-CN) is a key site for chemical transformations due to the presence of both an active methylene group and a nitrile. The protons on the carbon adjacent to the nitrile are acidic, allowing this position to act as a nucleophile in various carbon-carbon bond-forming reactions.
One significant transformation is the asymmetric Mannich-type reaction. N-protected 2-(cyanomethyl)benzimidazoles can react with N-benzoyl imines in the presence of a chiral phosphoric acid catalyst. This reaction proceeds in a highly diastereo- and enantioselective manner, yielding products with vicinal trisubstituted carbon stereogenic centers. The high degree of stereocontrol is achieved through a kinetically controlled process, even though one of the newly formed stereocenters possesses an acidic methine proton.
Furthermore, the cyanomethyl group is a valuable precursor in multicomponent reactions for synthesizing more complex heterocyclic systems. In a modified Gewald reaction, 2-(cyanomethyl)benzimidazoles can be treated with aldehydes that have an active methylene group, along with elemental sulfur. This one-pot synthesis method efficiently produces 2-aminothiophene-linked benzimidazoles.
Below is a table summarizing key chemical modifications at the cyanomethyl moiety.
Table 1: Selected Chemical Modifications at the Cyanomethyl Group
| Reaction Type | Reagents & Conditions | Resulting Structure/Modification |
| Mannich-type Reaction | N-benzoyl imine, Chiral Phosphoric Acid (CPA) catalyst, Et₂O, 0 °C | Formation of a β-amino nitrile derivative with two new stereocenters |
| Gewald Reaction | Aldehyde with active methylene group, Elemental Sulfur (S₈), Piperidine, Ethanol, Reflux | Annulation to form a 2-aminothiophene ring attached to the benzimidazole core |
Regioselective Substitutions on the Benzimidazole Ring System
Regioselective substitution on the this compound ring system can occur at two main locations: the nitrogen atoms of the imidazole ring and the carbon atoms of the benzene ring.
N-Substitution: The imidazole portion of the benzimidazole core contains two nitrogen atoms. The N-1 nitrogen, being a pyrrole-type nitrogen, is readily alkylated or acylated. This reaction typically proceeds by first treating the benzimidazole with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the N-H bond, followed by the addition of an alkyl or acyl halide. The choice of solvent and base can influence the regioselectivity between N-1 and N-3 substitution in unsymmetrical benzimidazoles, although in the tautomeric form of the title compound, these positions are equivalent. N-alkylation is a common strategy to introduce diverse functional groups and modulate the molecule's properties. lookchem.com
C-Substitution on the Benzene Ring: Electrophilic aromatic substitution (SEAr) on the benzene portion of the scaffold is directed by the existing substituents. The hydroxyl group at the C-5 position is a strongly activating, ortho, para-directing group. msu.edu The benzimidazole moiety as a whole is generally considered a deactivating group in electrophilic substitution. The activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the C-4 and C-6 positions, which are ortho and para to it, respectively. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce substituents at these positions, provided that appropriate reaction conditions are chosen to control selectivity and avoid side reactions. wikipedia.orglibretexts.org For instance, halogenation can introduce chloro, bromo, or iodo groups, which can then serve as handles for further cross-coupling reactions.
Table 2: Regioselective Substitution Reactions on the Benzimidazole Core
| Reaction Site | Reaction Type | Reagents & Conditions | Expected Position of Substitution |
| Imidazole Nitrogen | N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | N-1 |
| Benzene Ring | Electrophilic Halogenation | e.g., N-Bromosuccinimide (NBS), Acetic Acid | C-4 and/or C-6 |
| Benzene Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | C-4 and/or C-6 |
Synthesis of Hybrid Molecules Incorporating Other Heterocycles (e.g., Triazole, Oxadiazole, Thiazole)
Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in medicinal chemistry to develop new chemical entities. nih.govresearchgate.net this compound serves as a valuable scaffold for creating hybrid molecules containing other biologically important heterocycles like triazoles, oxadiazoles, and thiazoles.
Triazole Hybrids: The 1,2,3-triazole ring is commonly synthesized via the Huisgen 1,3-dipolar cycloaddition, often referred to as a "click" reaction. libretexts.org To create a benzimidazole-triazole hybrid, the benzimidazole core must first be functionalized with either a terminal alkyne or an azide (B81097) group. For example, the hydroxyl group at C-5 can be propargylated to introduce a terminal alkyne. This alkyne-functionalized benzimidazole can then be reacted with a variety of organic azides in the presence of a copper(I) catalyst to regioselectively yield 1,4-disubstituted 1,2,3-triazole hybrids. acs.orgrsc.org
Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) moiety is typically synthesized from an acid hydrazide precursor. researchgate.netorientjchem.org To synthesize a benzimidazole-oxadiazole hybrid, the cyanomethyl group can be hydrolyzed to the corresponding carboxylic acid derivative, which is then converted to an ester and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form the key acid hydrazide intermediate. This intermediate can undergo cyclodehydration with various reagents, such as carboxylic acids or phosphorus oxychloride, to form the 1,3,4-oxadiazole ring.
Thiazole (B1198619) Hybrids: Thiazole rings can be appended to the benzimidazole scaffold through several methods, with the Hantzsch thiazole synthesis being a common approach. This involves the reaction between a thioamide and an α-haloketone. To apply this to the target compound, the nitrile of the cyanomethyl group can be converted into a thioamide functional group. The resulting 2-(2-thioxoethyl)benzimidazole can then be cyclized with various α-haloketones to produce a range of benzimidazole-thiazole hybrids.
Table 3: Synthetic Strategies for Benzimidazole-Based Hybrid Molecules
| Target Heterocycle | Key Benzimidazole Precursor | Synthetic Reaction | Key Reagents |
| 1,2,3-Triazole | Alkyne- or Azide-functionalized benzimidazole | Huisgen 1,3-Dipolar Cycloaddition | Organic azide or alkyne, Cu(I) catalyst |
| 1,3,4-Oxadiazole | Benzimidazole-2-acetyl hydrazide | Cyclodehydration | Carboxylic acid, POCl₃, or other dehydrating agent |
| Thiazole | Benzimidazole-2-thioacetamide | Hantzsch Thiazole Synthesis | α-Haloketone |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Cyanomethyl 5 Hydroxybenzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-(Cyanomethyl)-5-hydroxybenzimidazole, both ¹H and ¹³C NMR would be essential.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzimidazole (B57391) ring would likely appear as a set of coupled signals in the downfield region (typically 6.5-8.0 ppm). The chemical shift of these protons would be influenced by the positions of the hydroxyl and cyanomethyl substituents. The methylene (B1212753) protons of the cyanomethyl group would likely appear as a singlet further upfield. The protons of the N-H and O-H groups would also produce signals, though their chemical shifts can be variable and they may appear as broad singlets.
The corresponding ¹³C NMR spectrum would show signals for each unique carbon atom. The carbons of the aromatic ring would resonate in the approximate range of 100-150 ppm. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift, as would the methylene carbon of the cyanomethyl group.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₉H₇N₃O), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value would then be compared to the calculated theoretical mass. A close match between the experimental and theoretical masses would provide strong evidence for the correct molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the various functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group and the N-H stretching of the imidazole (B134444) ring. A sharp, medium-intensity band around 2250 cm⁻¹ would be characteristic of the C≡N (nitrile) stretch. Absorptions in the 1500-1600 cm⁻¹ region would correspond to C=C and C=N stretching within the benzimidazole ring system.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stability Profiling
HPLC is a crucial technique for determining the purity of a compound and for studying its stability over time under various conditions. A specific HPLC method would need to be developed for this compound. This would involve selecting an appropriate stationary phase (column) and mobile phase to achieve good separation of the target compound from any impurities or degradation products. Once a method is established, the purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Stability studies would involve analyzing the compound by HPLC at different time points after exposure to specific conditions (e.g., heat, light, different pH values) to monitor for any decrease in the main peak and the appearance of new peaks corresponding to degradation products.
Molecular Mechanisms of Action for 2 Cyanomethyl 5 Hydroxybenzimidazole and Its Derivatives
Identification and Validation of Molecular Targets
The therapeutic potential of benzimidazole (B57391) derivatives is rooted in their ability to engage with a wide array of molecular targets. These interactions disrupt essential cellular functions, leading to the inhibition of tumor growth and the induction of cancer cell death. The primary anticancer mechanisms identified for this class of compounds include the inhibition of key enzymes, interference with metabolic pathways, modulation of genetic and epigenetic processes, disruption of the cytoskeleton, and activation of tumor suppressor pathways. nih.govresearchgate.netresearchgate.net
Anticancer Mechanisms:
A significant mechanism through which benzimidazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.gov These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. researchgate.net The benzimidazole scaffold is a common template for the design of both highly specific and multi-targeted kinase inhibitors. nih.gov
EGFR and VEGFR-2: Overexpression of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is common in many cancers, promoting uncontrolled cell proliferation and angiogenesis, respectively. Dual inhibition of these pathways is an effective therapeutic strategy. nih.gov Benzimidazole derivatives have been developed as potent inhibitors of these receptor tyrosine kinases (RTKs), occupying the ATP-binding site and blocking downstream signaling. chemrevlett.com
Topoisomerase I and II: DNA topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and cell death. nih.govnih.gov Certain benzimidazole derivatives function as topoisomerase inhibitors. For example, a derivative known as DMA was identified as a selective inhibitor of human DNA topoisomerase I and was also effective against camptothecin-resistant mutant forms of the enzyme. nih.gov
Aurora-A Kinase and Kinesin Spindle Protein (KSP): Aurora kinases and KSP are crucial for the proper execution of mitosis. Their inhibition leads to mitotic arrest and apoptosis in cancer cells. researchgate.net A series of newly synthesized thiazolo[3,2-a]pyrimidine derivatives bearing a benzimidazole moiety demonstrated potent dual inhibitory activity against both Aurora A kinase and KSP. nih.gov Specifically, compounds 6e and 6k from this series were identified as the most active against colorectal, liver, and ovarian cancer cell lines. researchgate.netnih.gov
Other Kinases: The versatility of the benzimidazole scaffold has led to the development of inhibitors for a range of other kinases. Derivatives have been synthesized that show inhibitory activity against Protein Kinase CK1 Delta, with some compounds exhibiting nanomolar potency (IC50 = 98.6 nM). mdpi.com The benzimidazole core is known to interact with kinases through multiple binding modes, sometimes acting as a hinge-binding motif and other times as a scaffold. nih.gov
| Derivative Class | Target Kinase(s) | Key Findings | Reference Compound(s) | IC50 / Activity |
|---|---|---|---|---|
| Thiazolo[3,2-a]pyrimidines with benzimidazole moiety | Aurora A Kinase, KSP | Showed potent dual inhibition and marked antitumor activity against HCT116, HepG2, and A2780 cell lines. | 6e, 6k | Activity comparable or superior to standard drug CK0106023. |
| N-(benzimidazol-2-yl)pyrazole-3(5)-carboxamides | Protein Kinase CK1δ | Inhibitor activity in the low micromolar to nanomolar range. | 23 | 98.6 nM |
| Benzimidazole analogue of Hoechst 33342 | Topoisomerase I | Selective and differential inhibitor of human and E. coli Topoisomerase I. Active against CPT-resistant mutants. | DMA | Effective inhibition observed. |
| 2-(aminomethyl)benzimidazole derivatives | Tyrosine Kinases (RTKs) | Showed cytotoxicity against T47D breast cancer cells, with some compounds more potent than gefitinib. | 2g, 4g | Higher cytotoxicity than gefitinib. |
Cancer cells exhibit altered energy metabolism, characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect). Targeting this metabolic vulnerability is a promising anticancer strategy. nih.gov
Glycolysis Inhibition: The glucose analog 2-deoxy-d-glucose (B1664073) (2DG) is a known inhibitor of glycolysis that blocks the enzyme hexokinase. nih.gov Studies have shown that combining glycolysis inhibitors with other anticancer agents can lead to synergistic cell killing. This is often associated with rapid ATP depletion, mitochondrial damage, and oxidative stress, ultimately causing necrotic cancer cell death. nih.gov While direct inhibition of glycolysis by 2-(Cyanomethyl)-5-hydroxybenzimidazole itself is not established, the principle of targeting cancer metabolism is a relevant mechanism for combination therapies.
Hexokinase II (HK2): Hexokinase is the first rate-limiting enzyme in the glycolytic pathway. Inhibition of HK2 can disrupt the metabolic reprogramming of cancer cells. Pharmacological activation of the tumor suppressor p53 has been shown to mediate the ablation of several glycolytic genes, contributing to a block in glycolysis and subsequent apoptosis. nih.gov
Benzimidazole derivatives can interact directly with DNA or interfere with the epigenetic machinery that regulates gene expression, providing another avenue for their anticancer activity.
DNA Intercalation: The planar structure of the benzimidazole ring system allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription and leading to cell cycle arrest and apoptosis.
DNA Methyltransferases (DNMTs) and Histone Deacetylases (HDACs): Epigenetic modifications, such as DNA methylation and histone acetylation, are crucial for regulating gene expression and are often dysregulated in cancer. frontiersin.org DNMTs add methyl groups to DNA, typically leading to gene silencing, while HDACs remove acetyl groups from histones, resulting in chromatin condensation and transcriptional repression. nih.govnih.gov Inhibitors of both DNMTs and HDACs can reactivate tumor suppressor genes. Combining DNMT inhibitors, like 5-aza-2'-deoxycytidine, with HDAC inhibitors has been shown to synergistically enhance apoptosis in cancer cells. nih.gov
BRD4: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated histones and is critical for the transcription of key oncogenes like c-MYC. nih.gov Inhibition of BRD4 has shown remarkable efficacy in preclinical cancer models. Dual inhibitors that target both kinases and bromodomains have been identified, presenting a rational approach to polypharmacology that could offer significant therapeutic benefits and overcome drug resistance. nih.gov
Microtubules are dynamic cytoskeletal components essential for cell division, motility, and shape. nih.gov They are a validated target for anticancer drugs.
Microtubule-Targeting Agents (MTAs): Benzimidazole-containing drugs like nocodazole (B1683961) and mebendazole (B1676124) are well-known microtubule-destabilizing agents. nih.gov They bind to β-tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle, which leads to a G2/M phase cell cycle arrest and apoptosis. nih.gov However, it is noteworthy that not all benzimidazole derivatives act as destabilizers. Recent studies have identified derivatives that function as microtubule-stabilizing agents, similar to paclitaxel, indicating the scaffold's versatility in modulating microtubule dynamics. nih.gov The benzimidazole derivative thiabendazole (B1682256) has been shown to affect microtubule growth and organization, leading to the formation of aberrant mitotic spindles. nih.gov
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. nih.gov In many cancers where p53 is not mutated, its function is often suppressed by negative regulators like MDM2 and MdmX.
Reactivation of Wild-Type p53: Several studies have demonstrated that certain benzimidazole derivatives can activate the p53 pathway. They can increase p53 protein levels and stimulate the transcription of p53 target genes, such as p21 and PUMA, which promote cell cycle arrest and apoptosis. nih.gov This activation can occur through the downregulation of p53's negative regulators. Restoring p53 function is a highly sought-after therapeutic strategy, and benzimidazoles represent a class of small molecules capable of achieving this. nih.gov
Antimicrobial Mechanisms:
The antimicrobial effects of benzimidazole derivatives are diverse, ranging from the disruption of fungal cell membrane integrity to the inhibition of bacterial DNA replication. These mechanisms are crucial for their efficacy against a spectrum of microbial pathogens.
A primary antifungal mechanism for many benzimidazole derivatives is the inhibition of the ergosterol (B1671047) biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. nih.govnih.gov Ergosterol is a vital component that regulates the fluidity and permeability of these membranes. nih.gov The key target in this pathway is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene (Erg11p) or also known as CYP51. nih.govresearchgate.net
Benzimidazole compounds can act as potent inhibitors of CYP51. nih.govresearchgate.net Their mechanism of action often involves the heterocyclic nitrogen atom of the benzimidazole ring binding to the heme iron atom in the active site of the enzyme. nih.govacs.org This interaction competitively inhibits the enzyme, preventing the demethylation of lanosterol, a crucial step in the ergosterol synthesis pathway. nih.gov The subsequent depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane's structure and function, ultimately leading to the inhibition of fungal growth or cell death. nih.govacs.org
Notably, while many benzimidazoles are known to target microtubules, some derivatives have been specifically shown to inhibit Erg11p. nih.gov For instance, the benzimidazole derivative EMC120B12 was found to target Erg11p, leading to an accumulation of 14-methylergosta-8,24(28)-dien-3β,6α-diol, a marker for Erg11p inhibition. nih.gov This highlights the chemical diversity within the benzimidazole class, allowing for different molecular targets.
Table 1: Research Findings on Ergosterol Biosynthesis Pathway Inhibition
| Compound/Derivative Class | Target Enzyme | Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Benzimidazole-1,2,4-triazole derivatives | 14α-demethylase (CYP51) | Candida species | Showed significant antifungal activity by inhibiting CYP51. | nih.govacs.org |
| 1,3-dioctyl-1H-benzimidazol-3-ium | CYP51 | Candida species | Demonstrated strong binding affinity to CYP51 in molecular docking studies. | researchgate.net |
| (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole (EMC120B12) | Erg11p | Candida albicans | Transcriptional profiling and sterol analysis confirmed Erg11p as the target, distinct from the typical microtubule inhibition of other benzimidazoles. | nih.gov |
| Benzimidazole-thiazole derivatives | Lanosterol 14α-demethylase (CYP51) | Candida albicans | Active compounds caused a decrease in the ergosterol level, with docking studies showing strong interaction with CYP51. | researchgate.net |
| Benzimidazole-1,3,4-oxadiazole compounds | Lanosterol 14-α-demethylase | Candida species | The most active compounds inhibited ergosterol synthesis in a concentration-dependent manner. | mdpi.com |
A well-established mechanism of action for many benzimidazole fungicides is their interaction with fungal microtubule proteins, specifically β-tubulin. apsnet.orgnih.gov Microtubules are essential cytoskeletal components involved in crucial cellular processes, including nuclear division (mitosis) and intracellular transport. nih.govkit.edu
Benzimidazole derivatives bind to a specific site on the β-tubulin subunit, disrupting the polymerization of tubulin dimers into microtubules. apsnet.orgnih.gov This interference with microtubule assembly leads to the disassembly of the mitotic spindle, a structure necessary for the segregation of chromosomes during cell division. apsnet.orgnih.gov Consequently, nuclear division is blocked, and hyphal growth is inhibited. nih.gov The binding of benzimidazoles to fungal tubulin is often highly selective, showing greater affinity for fungal tubulin over mammalian tubulin, which contributes to their use as antifungal agents. apsnet.org For example, carbendazim, a common benzimidazole fungicide, has been shown to interact with recombinant β2-tubulin of Fusarium graminearum and significantly inhibit the polymerization of tubulin in vitro. researchgate.net
Certain benzimidazole derivatives have demonstrated antibacterial activity through various mechanisms that interfere with essential bacterial processes. rroij.com One of the proposed mechanisms is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is crucial for DNA replication, transcription, and repair. acs.org By inhibiting this enzyme, these compounds can prevent the bacterial cell from accessing its genetic information, leading to cell death. acs.org
Furthermore, research on triaryl benzimidazoles has suggested that their bactericidal mode of action involves the inhibition of bacterial gyrase. acs.org While the direct interaction of this compound with bacterial DNA or cellular components is not as extensively documented, the broader class of benzimidazoles has been shown to possess antibacterial properties, with some derivatives exhibiting remarkable activity against both Gram-positive and Gram-negative bacteria. rroij.com
Table 2: Research Findings on Antibacterial Mechanisms of Benzimidazole Derivatives
| Compound/Derivative Class | Proposed Target/Mechanism | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Triaryl Benzimidazoles | Inhibition of bacterial gyrase | MDR Staphylococci and Enterococci | Active compounds showed a bactericidal mode of action. | acs.org |
| Bisbenzimidazole derivatives | Inhibition of E. coli topoisomerase I | Escherichia coli | Highly selective inhibition of bacterial topoisomerase I without affecting DNA gyrase or mammalian topoisomerases. | clemson.edu |
| Benzimidazole-incorporated sulfonamide analogues | Not specified | Gram-positive and Gram-negative bacteria and fungi | Potent activity against a range of microbes. | researchgate.net |
Antiviral Mechanisms:
The antiviral activity of benzimidazole derivatives is attributed to their ability to inhibit key viral enzymes that are essential for the replication and propagation of viruses.
Benzimidazole-based compounds have been identified as inhibitors of viral polymerases, which are critical enzymes for the replication of the viral genome. mdpi.com Specifically, they have been shown to act as allosteric inhibitors of the RNA-dependent RNA polymerase (RdRp) of viruses like the Hepatitis C virus (HCV). nih.govnih.gov
Instead of binding to the active site of the enzyme, these allosteric inhibitors bind to a different site on the polymerase. nih.govnih.gov This binding induces a conformational change in the enzyme that ultimately blocks its activity, preventing the synthesis of new viral RNA. nih.gov For example, kinetic studies have shown that certain benzimidazole inhibitors block the activity of the HCV polymerase prior to the elongation step of RNA synthesis. nih.govnih.gov
Viral proteases are another important target for antiviral drugs, as they are responsible for cleaving large viral polyproteins into individual functional proteins necessary for viral assembly and maturation. researchgate.net Benzimidazole derivatives have been investigated for their potential to inhibit these crucial enzymes. researchgate.netnih.gov By blocking the activity of viral proteases, these compounds can disrupt the viral life cycle and prevent the formation of new, infectious virus particles. The development of benzimidazole derivatives as protease inhibitors represents a promising strategy for the treatment of various viral infections. researchgate.net
Disruption of Virus Entry into Host Cells
Benzimidazole derivatives have been identified as potential inhibitors of viral entry, a critical first step in the viral lifecycle. This mechanism prevents the virus from gaining access to the host cell's machinery for replication. One of the primary ways benzimidazoles achieve this is by interfering with the interaction between viral surface proteins and host cell receptors.
For instance, in the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), certain benzimidazole compounds have been shown to disrupt the binding of the viral spike glycoprotein's receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (ACE2) receptor. frontiersin.org This interaction is essential for the virus to enter human cells. By blocking this binding, these compounds effectively neutralize the virus before it can initiate an infection. frontiersin.org Molecular dynamics simulations have suggested that these benzimidazole derivatives can cause a loss of contact and specific hydrogen-bond interactions that are necessary for the stability of the RBD/ACE2 complex. frontiersin.org
Furthermore, the benzimidazole scaffold is recognized as a valuable building block for the development of novel inhibitors targeting this crucial viral entry step. frontiersin.org The potential for some benzimidazole derivatives to act as broad-spectrum antivirals is also under investigation, with some compounds demonstrating activity against a variety of enveloped viruses, potentially through the disruption of the viral membrane.
It is important to note that while the benzimidazole class shows promise in inhibiting viral entry, specific studies on the activity of this compound in this context are not yet available.
Antiparasitic Mechanisms:
The antiparasitic effects of benzimidazole derivatives are more extensively studied and primarily revolve around the disruption of the parasite's cytoskeleton.
The principal mechanism of antiparasitic action for benzimidazole compounds is their high-affinity binding to β-tubulin, a protein subunit of microtubules. nih.govnih.govukm.my Microtubules are essential cellular structures in parasites, playing a crucial role in cell division, motility, intracellular transport, and nutrient absorption. researchgate.netsemanticscholar.org
By binding to β-tubulin, benzimidazoles inhibit its polymerization into microtubules. ukm.mynih.gov This disruption of the tubulin-microtubule equilibrium leads to a cascade of detrimental effects within the parasite, including:
Arrest of cell division: The formation of the mitotic spindle, which is necessary for chromosome segregation during cell division, is dependent on microtubule dynamics. Inhibition of microtubule polymerization halts cell division in the metaphase. nih.gov
Impaired nutrient uptake: Microtubules are involved in the absorption of essential nutrients, such as glucose. Disruption of these structures can lead to glycogen (B147801) depletion and a reduction in ATP production, ultimately starving the parasite. nih.govsemanticscholar.org
Inhibition of intracellular transport: The movement of vesicles and organelles within the cell is facilitated by microtubule tracks. Interference with this process disrupts cellular function and integrity. semanticscholar.org
The selective toxicity of benzimidazoles towards parasites over their mammalian hosts is attributed to a significantly higher binding affinity for parasite β-tubulin compared to mammalian β-tubulin. researchgate.net This selectivity ensures that the drug primarily targets the parasite's cellular machinery.
Analysis of Ligand-Receptor Binding Interactions and Key Residues
The interaction between benzimidazole derivatives and their target, β-tubulin, has been extensively studied using computational methods such as molecular docking and in silico modeling. These studies have provided valuable insights into the specific amino acid residues that are critical for this binding interaction.
Molecular dynamics simulations have consistently highlighted the importance of specific amino acid residues within the β-tubulin protein for the binding of benzimidazoles. nih.gov In many parasitic nematodes, key residues involved in this interaction have been identified.
Table 1: Key Amino Acid Residues in Parasite β-Tubulin for Benzimidazole Binding
| Residue Position | Amino Acid (Wild-Type) | Role in Binding |
|---|---|---|
| 167 | Phenylalanine (F) | Contributes to the hydrophobic binding pocket. |
| 198 | Glutamic acid (E) | Forms crucial hydrogen bonds with the benzimidazole molecule. frontiersin.orgnih.govresearchgate.net |
Mutations in the genes encoding β-tubulin can lead to changes in these key amino acid residues, resulting in reduced binding affinity for benzimidazole drugs and conferring resistance. For example, a substitution of phenylalanine to tyrosine at position 200 (F200Y) is a well-documented mechanism of benzimidazole resistance in some helminths. researchgate.net This substitution is believed to sterically hinder the entry of the drug into its binding site. researchgate.net
In silico docking studies have shown that benzimidazole compounds fit into a specific binding pocket on the β-tubulin subunit. The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. frontiersin.orgsemanticscholar.org The precise nature and strength of these interactions can vary depending on the specific benzimidazole derivative and the species of the parasite.
Table 2: Summary of Benzimidazole-β-Tubulin Interaction Analysis
| Analysis Technique | Key Findings |
|---|---|
| Molecular Docking | Predicts the preferred binding pose and affinity of benzimidazole derivatives within the β-tubulin binding site. ukm.mysemanticscholar.org |
| In Silico Modeling | Allows for the simulation of the dynamic interactions between the drug and the protein, revealing conformational changes and key stabilizing forces. frontiersin.org |
| Site-Directed Mutagenesis | Confirms the importance of specific amino acid residues by observing the effect of their alteration on drug binding and efficacy. |
While these studies have been instrumental in understanding the general mechanism of action for the benzimidazole class, molecular docking and binding analysis specific to this compound are not currently available in the literature. Such studies would be invaluable in elucidating its precise binding mode and potential efficacy.
Structure Activity Relationship Sar and Pharmacophore Modeling
Correlating Structural Modifications with Biological Potency and Selectivity
The biological profile of the 2-(cyanomethyl)-5-hydroxybenzimidazole scaffold is highly sensitive to modifications at several key positions: the 2-position side chain, the 5-position hydroxyl group, the benzene (B151609) ring, and through hybridization with other heterocyclic systems.
The substituent at the 2-position of the benzimidazole (B57391) ring plays a pivotal role in modulating biological activity. The cyanomethyl group (-CH₂CN) in this compound is a key feature. The presence of an electron-withdrawing group, such as the cyano group, at the α-position of the alkyl chain increases the acidity of the α-protons, making the methylene (B1212753) group an active site for chemical reactions and biological interactions. nih.gov This feature allows 2-(cyanomethyl)benzimidazole (B160407) derivatives to act as analogs of 1,3-dicarbonyl compounds, which are important nucleophiles in various synthetic and biological processes. nih.gov
| Compound Class | 2-Position Substituent | Observed Biological Activity | Reference |
|---|---|---|---|
| 2-(Cyanomethyl)benzimidazoles | -CH₂CN | Acts as a 1,3-dicarbonyl analogue; active pronucleophile | nih.gov |
| 2-[(Cycloalkylidene)cyanomethyl]benzimidazoles | -C(=C₅H₈)CN | Antitumor activity | researchgate.net |
| 2-[(4-Fluorobenzylidene)cyanomethyl]benzimidazoles | -C(=CHC₆H₄F)CN | Antitumor activity | researchgate.net |
The hydroxyl (-OH) group at the 5-position of the benzimidazole ring is a significant contributor to the molecule's physicochemical properties and biological activity. This group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors.
In studies of related benzimidazole derivatives, the presence and position of hydroxyl groups have been shown to be critical. For example, in a series of N-substituted benzimidazole carboxamides, derivatives with hydroxyl groups on an attached phenyl ring demonstrated potent antibacterial and antiproliferative activities. mdpi.com Specifically, a compound bearing two hydroxy groups and one methoxy (B1213986) group showed the strongest activity against E. faecalis. mdpi.com The derivatization of the 5-hydroxy group, for instance, through methylation to form a 5-methoxy group, can alter the compound's activity profile. In biosynthetic studies, 5-hydroxybenzimidazole (B117332) has been identified as a direct precursor to 5-methoxybenzimidazole, which is then incorporated into vitamin B12 analogs. nih.gov This transformation from a hydrophilic hydroxyl group to a more lipophilic methoxy group can significantly impact cell permeability, metabolic stability, and target binding affinity. Modifying hydroxyl groups can also significantly alter the thermodynamic properties of the molecule, which may influence its stability and reactivity. mdpi.com
| Core Structure | Substituent | Key Finding | Reference |
|---|---|---|---|
| Benzimidazole | 5-Hydroxy (-OH) | Acts as a precursor in the biosynthesis of 5-methoxybenzimidazole. | nih.gov |
| Benzimidazole | 5-Methoxy (-OCH₃) | Incorporated into biologically active cobamides. | nih.gov |
| N-Benzimidazole Carboxamides | Hydroxy groups on attached phenyl ring | Demonstrated strong antibacterial and antiproliferative activity. | mdpi.com |
Substituents on the benzene portion of the benzimidazole scaffold, particularly at the 5- and 6-positions, profoundly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its biological potency.
Halogens: The introduction of halogen atoms (F, Cl, Br) is a common strategy in medicinal chemistry. In SAR studies of anticancer benzimidazoles, a 5-chloro substitution was found to enhance cytotoxicity against the MCF-7 breast cancer cell line compared to a 5-fluoro substitution. nih.gov This highlights the role of both electronegativity and atomic size in modulating activity.
Electron-Withdrawing Groups (EWGs): Groups like the nitro group (-NO₂) are strong EWGs. The presence of a nitro group at the 5-position has been explored in the design of anticancer agents targeting VEGFR-2 and c-Met. nih.gov SAR evaluations revealed that substituting the benzimidazol-2-yl moiety with a 5-nitrobenzimidazol-2-yl group led to a more potent and broad-spectrum anticancer action. nih.gov
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) are electron-donating. Studies have shown that the presence of electron-donating groups can enhance biological activity. For example, in one series of anti-inflammatory compounds, electron-donating methoxy groups on an attached pyridine (B92270) moiety were found to contribute significantly to the potency. nih.gov
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively used to develop benzimidazole derivatives with enhanced or novel biological activities. Linking the benzimidazole core to other heterocyclic rings can improve binding affinity, modulate physicochemical properties, and overcome drug resistance mechanisms.
Triazole: Benzimidazole-triazole hybrids have been extensively studied. SAR studies suggest that the presence of certain substituents on both the benzimidazole and triazole rings, such as halogens or methoxy groups, increases antimicrobial activity. rjptonline.org The linker between the two heterocyclic systems also plays a role; for instance, the presence of a sulfur or oxygen atom in the bridge can enhance antimicrobial effects. rjptonline.org In anticancer research, some benzimidazole-1,2,3-triazole hybrids have shown potent inhibitory activity against targets like EGFR. nih.govnih.gov
Oxadiazole: The combination of benzimidazole and oxadiazole rings has yielded potent anticancer agents. acs.org SAR studies on these hybrids revealed that halogen substituents on an attached phenyl ring were crucial for improving biological activity, likely by enhancing interactions within the active site of enzymes like VEGFR-2. acs.org
Thiazole (B1198619): Benzimidazole-thiazole hybrids have been developed as potent anti-inflammatory agents that exhibit dual inhibition of COX and 15-LOX enzymes. nih.gov
Pyridine: The hybridization of benzimidazole with pyridine has been explored for developing anticancer and antimycobacterial agents. nih.gov
This strategy of creating hybrid molecules underscores the modularity of the benzimidazole scaffold, allowing for the rational design of compounds with multi-target profiles or enhanced potency against specific biological targets.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For benzimidazole derivatives, various QSAR models have been developed to guide the design of new analogs with improved potency.
These models typically use a set of known benzimidazole analogs (a training set) with experimentally determined biological activities (e.g., IC₅₀ values) to derive an equation. This equation relates the activity to a set of calculated molecular descriptors, which quantify various physicochemical, electronic, and steric properties of the molecules.
For example, a 3D-QSAR study on substituted benzimidazole derivatives as Angiotensin II AT1 receptor antagonists utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The resulting models identified the importance of lipophilicity and hydrogen bonding at the 2- and 5/6/7-positions of the benzimidazole ring for good antagonist activity. nih.gov Another 2D-QSAR study on benzimidazoles as anti-breast cancer agents identified key descriptors that correlate with activity against the MDA-MB-231 cell line, achieving a high correlation coefficient (R² = 0.904). researchgate.net
Commonly used descriptors in QSAR studies of benzimidazoles include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.
Steric Descriptors: Molar refractivity, surface area, volume.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
These models, once validated using a separate test set of compounds, can predict the activity of novel, unsynthesized benzimidazole derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov
Pharmacophore Hypothesis Generation
A pharmacophore is an abstract 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. Pharmacophore modeling is a powerful tool for virtual screening to identify novel scaffolds and for understanding ligand-receptor interactions.
Pharmacophore models for benzimidazole derivatives have been generated for various targets. These models are typically built either from a set of active ligands (ligand-based) or from the crystal structure of the target protein with a bound ligand (structure-based).
A typical pharmacophore model for a benzimidazole-based inhibitor might include features such as:
Hydrogen Bond Acceptors (HBA): Often corresponding to the nitrogen atoms of the imidazole (B134444) ring.
Hydrogen Bond Donors (HBD): Can be associated with groups like the 5-hydroxy group or N-H of the imidazole.
Aromatic Rings (AR): The fused benzene ring itself is a key aromatic feature.
Hydrophobic Features (HY): Can be mapped to the aromatic system or other nonpolar substituents.
For instance, a pharmacophore model developed for benzimidazole-based Farnesoid X receptor (FXR) agonists identified a hypothesis (HHHRR) consisting of three hydrophobic features and two aromatic rings as being optimal for activity. tandfonline.comnih.gov Similarly, models for benzimidazole derivatives targeting COX enzymes identified key HBA, aromatic, and hydrophobic interactions responsible for binding. plantarchives.org These validated pharmacophore models serve as 3D queries to search large chemical databases for new molecules that match the required spatial arrangement of features, facilitating the discovery of structurally diverse compounds with the desired biological activity.
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
While specific docking studies for 2-(Cyanomethyl)-5-hydroxybenzimidazole are not extensively documented, the broader class of benzimidazole (B57391) derivatives has been widely studied against a range of biological targets. These studies provide a predictive framework for how this compound might behave. The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding.
Epidermal Growth Factor Receptor (EGFR): Benzimidazole derivatives have been designed as EGFR inhibitors. ukm.my Docking simulations show that these compounds can fit into the ATP-binding pocket of the EGFR kinase domain. nih.gov For various derivatives, binding energies have been reported in the range of -8.1 to -9.3 kcal/mol, suggesting strong and stable interactions. ukm.myresearchgate.net For instance, certain keto-benzimidazoles with sulfonyl substituents have shown binding energies of -8.1 kcal/mol in wild-type EGFR and -8.4 kcal/mol in the T790M mutant. ukm.my Another study reported a binding energy of -34.581 kcal/mol for a benzimidazole-pyrazole hybrid, comparable to the reference drug erlotinib. nih.gov
Protein Kinases: As inhibitors of protein kinases, benzimidazole compounds are of significant interest. nih.gov Molecular docking studies on derivatives like 2-phenylbenzimidazole (B57529) against kinase targets such as CDK4/CycD1 and Aurora B have shown potent inhibitory potential, with binding energies reaching -8.2 kcal/mol. nih.gov
Tubulin: The benzimidazole scaffold is a known tubulin polymerization inhibitor. Docking studies on quinoxaline-benzimidazole hybrids have demonstrated a potent binding affinity at the colchicine-binding site of α/β-tubulin, with a reported binding energy of -45.139 kcal/mol. nih.gov
CYP51 (Lanosterol 14α-demethylase): This enzyme is a key target for antifungal agents. While data is more common for azole derivatives, the heterocyclic nature of benzimidazoles makes them relevant subjects for such studies.
Voltage-Gated Sodium Channel (NavMs): The bacterial sodium channel NavMs serves as a model for understanding drug binding to human sodium channels. Studies on benzimidazole derivatives indicate their potential as channel blockers.
The following table summarizes representative binding affinities of various benzimidazole derivatives against these targets, offering a glimpse into the potential interactions of this compound.
| Biological Target | Derivative Class | PDB Code | Binding Affinity (kcal/mol) |
| EGFR | Keto-benzimidazoles | 1M17 | -8.1 to -8.4 |
| Protein Kinase | 2-Phenylbenzimidazole | 2W96 | -8.2 |
| Tubulin | Quinoxaline-benzimidazole hybrid | Not Specified | -45.139 |
| EGFR | Benzimidazole-pyrazole hybrid | 1M17 | -34.581 |
The stability of a ligand-protein complex is determined by specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the binding pocket. For benzimidazole derivatives, docking studies have identified several critical residues. For example, in the ATP-binding site of EGFR, the amino acid MET793 is often crucial for the stability of the interaction, frequently forming a hydrogen bond with the ligand. nih.govresearchgate.net Other residues like Thr766 and Leu788 have also been implicated in forming stable complexes with benzimidazole-based inhibitors. researchgate.net In the context of tubulin inhibition, interactions with residues such as Cys241, Leu255, and Lys254 are considered important for binding at the colchicine (B1669291) site.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. hw.ac.uk An MD simulation of a ligand-protein complex, typically run for nanoseconds, can assess the stability of the docked pose. nih.gov For benzimidazole derivatives docked into protein active sites, MD simulations have been used to confirm that the ligand remains stably bound within the pocket throughout the simulation period, indicated by minimal fluctuations in root-mean-square deviation (RMSD). nih.govresearchgate.net These simulations can reveal stable binding energies and confirm the persistence of key hydrogen bonds and other interactions predicted by docking. growingscience.com
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling
In silico ADME prediction is a critical step in evaluating the drug-likeness of a compound. researchgate.net These predictive models use the molecular structure to estimate various pharmacokinetic properties, helping to identify potential liabilities early in the drug discovery process. nih.govnih.gov
For benzimidazole derivatives, ADME predictions often suggest good bioavailability. mdpi.com Parameters such as intestinal absorption, plasma protein binding, and penetration of the blood-brain barrier are calculated. For example, studies on some derivatives indicate excellent intestinal absorption and limited CNS penetration. growingscience.com The predicted volume of distribution (VDss) can suggest whether a compound is likely to distribute primarily in plasma or tissues. mdpi.com
| ADME Parameter | Predicted Property for Benzimidazole Derivatives | Significance |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier (BBB) Penetration | Low / Limited | Reduced potential for central nervous system side effects |
| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Variable (often non-inhibitor of major isoforms) | Lower likelihood of drug-drug interactions |
| Plasma Protein Binding | High | Can lead to a longer duration of action |
| Solubility | Variable (often moderate to low) | Affects absorption and formulation |
Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness and potential for oral bioavailability of a compound. wikipedia.orgdrugbank.com The rule states that a compound is more likely to be orally active if it does not violate more than one of the following criteria:
Molecular weight less than 500 Daltons
Log P (a measure of lipophilicity) not greater than 5
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
Many benzimidazole derivatives have been shown to comply with Lipinski's Rule of Five, indicating favorable physicochemical properties for oral administration. researchgate.net The evaluation of these properties is a standard component of in silico analysis. nih.gov
Quantum Chemical Calculations (e.g., DFT, MFCC) for Energetic and Electronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.govscispace.com These methods can calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. scispace.com DFT studies on benzimidazole derivatives have been used to optimize their molecular geometry and understand their electronic charge transfer capabilities. nih.gov Such calculations are also employed to predict molecular electrostatic potential (MEP) maps, which identify the nucleophilic and electrophilic sites on the molecule, offering clues about its interaction patterns. scispace.com
Preclinical Development Considerations and Therapeutic Potential of 2 Cyanomethyl 5 Hydroxybenzimidazole
Selectivity Assessment Against Non-Target Cells and Normal Tissues
There is no publicly available information regarding the selectivity of 2-(cyanomethyl)-5-hydroxybenzimidazole against non-target cells and normal tissues. While studies on other benzimidazole (B57391) compounds have sometimes included cytotoxicity assessments, specific data for this analog is absent.
Potential for Drug Repurposing or Combination Therapies
The potential for drug repurposing or use in combination therapies for this compound has not been specifically investigated. The broader class of benzimidazoles, particularly anthelmintic agents, has garnered significant attention for drug repurposing, most notably in cancer therapy. nih.govnih.govresearchgate.netresearchgate.net These efforts are based on the ability of some benzimidazoles to interfere with cellular processes like microtubule formation. researchgate.net For instance, mebendazole (B1676124) has been explored in combination with conventional cancer therapies. nih.gov However, without any primary biological activity or mechanism of action established for this compound, any discussion of its repurposing potential would be purely speculative.
Future Research Directions and Emerging Opportunities
Design and Synthesis of Next-Generation Analogs with Enhanced Efficacy and Reduced Off-Target Effects
The development of novel analogs of 2-(Cyanomethyl)-5-hydroxybenzimidazole is a primary focus for enhancing its therapeutic index. The benzimidazole (B57391) scaffold is a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties. researchgate.netarabjchem.org Future research will concentrate on systematic structure-activity relationship (SAR) studies to identify key structural motifs responsible for its biological activity.
Key synthetic strategies may include:
Modification of the Cyanomethyl Group: Altering the C-2 substituent could significantly impact target binding affinity and specificity. Replacing the cyano group with other electron-withdrawing or bioisosteric groups may lead to improved potency.
Substitution on the Benzene (B151609) Ring: Beyond the existing 5-hydroxy group, further substitutions on the benzene ring could modulate the compound's lipophilicity, solubility, and metabolic stability.
N-Alkylation or N-Arylation: Modifications at the nitrogen atoms of the imidazole (B134444) ring are known to influence the pharmacokinetic properties of benzimidazole derivatives.
These synthetic efforts aim to create a library of analogs for screening, with the goal of identifying candidates that exhibit superior efficacy and a more favorable selectivity profile, thereby minimizing potential off-target effects. researchgate.net
| Modification Strategy | Rationale | Potential Outcome |
| Bioisosteric replacement of the cyanomethyl group | To explore alternative interactions with the target protein's active site. | Enhanced binding affinity and selectivity. |
| Introduction of diverse substituents on the benzene ring | To optimize pharmacokinetic properties (ADME). | Improved bioavailability and metabolic stability. |
| N-1 substitution of the imidazole core | To modulate solubility and cell permeability. | Increased cellular uptake and efficacy. |
Exploration of Novel Delivery Systems and Nanotechnology Approaches
A significant hurdle for many benzimidazole compounds is their poor water solubility, which can limit bioavailability and clinical utility. arabjchem.org Nanotechnology offers promising solutions to overcome these challenges by engineering sophisticated drug delivery systems. biointerfaceresearch.comnih.gov These systems can protect the drug from degradation, improve its solubility, and facilitate targeted delivery to specific tissues or cells. nih.govsciresjournals.com
Future research will likely explore various nanocarriers for this compound:
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, improving their circulation time and reducing systemic toxicity. nih.gov
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled and sustained release of the encapsulated compound. sciresjournals.comnih.gov
Nanoemulsions: These systems are effective for enhancing the solubilization of poorly soluble drugs and can improve absorption rates. researchgate.net Their small droplet size and large surface area present a promising future for nanomedicine. researchgate.net
Solid Lipid Nanoparticles (SLNs): SLNs combine the advantages of polymeric nanoparticles and fat emulsions, offering high stability and drug-loading capacity. nih.gov
These nanotechnology-based approaches can be further enhanced by functionalizing the surface of the nanocarriers with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, thereby increasing therapeutic efficacy while minimizing exposure to healthy tissues. nih.gov
| Nanocarrier Type | Key Features | Primary Advantage for Benzimidazole Delivery |
| Liposomes | Biocompatible, can carry both hydrophilic and hydrophobic payloads. nih.gov | Reduced systemic toxicity and improved circulation half-life. |
| Polymeric Nanoparticles | Biodegradable, allows for controlled/sustained release. nih.gov | Protection from enzymatic degradation and prolonged therapeutic effect. |
| Nanoemulsions | High solubilization capacity, ease of preparation. researchgate.net | Enhanced bioavailability for poorly water-soluble compounds. researchgate.net |
| Solid Lipid Nanoparticles | High stability, good tolerability, scalable production. nih.gov | Improved drug stability and potential for various administration routes. |
Integration of Omics Technologies for Deeper Mechanistic Understanding
To fully realize the therapeutic potential of this compound and its analogs, a profound understanding of their mechanism of action is essential. The integration of "omics" technologies provides a powerful, high-throughput approach to elucidate the complex interactions between the drug and biological systems. nih.govfrontiersin.org
Genomics and Transcriptomics: These technologies can identify genetic markers that predict patient response and reveal changes in gene expression profiles induced by the compound. This can help in pinpointing the specific cellular pathways being modulated. nih.gov
Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can directly identify the protein targets of the compound and uncover downstream effects on signaling pathways and cellular processes. jusst.org
Metabolomics: This approach studies the global metabolic profile, offering insights into how the compound alters cellular metabolism. It can also help in identifying biomarkers of drug efficacy and toxicity. ucl.ac.uk
By combining these omics datasets, researchers can construct a comprehensive picture of the drug's mechanism, identify potential resistance pathways, and discover biomarkers for patient stratification in future clinical trials. ucl.ac.uk
| Omics Technology | Application in Drug Research | Specific Information Gained |
| Genomics | Identifies genetic basis of disease and drug response. | Single-nucleotide polymorphisms (SNPs), copy number variations associated with sensitivity. nih.gov |
| Transcriptomics | Analyzes gene expression changes following drug treatment. | Upregulated or downregulated pathways, off-target gene modulation. |
| Proteomics | Identifies direct protein targets and signaling pathway alterations. | Drug-protein binding, post-translational modifications, changes in protein abundance. frontiersin.org |
| Metabolomics | Measures changes in endogenous small-molecule metabolites. | Alterations in metabolic pathways, biomarkers of drug effect. ucl.ac.uk |
Advanced In Vivo Efficacy and Safety Studies
Following promising in vitro results, comprehensive in vivo studies are the next critical step. Future research on this compound will require the use of advanced and clinically relevant animal models to evaluate its efficacy and safety. For instance, in cancer research, this would involve using patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors. researchgate.net
These studies will aim to:
Establish a clear relationship between the dose, exposure (pharmacokinetics, PK), and response (pharmacodynamics, PD).
Evaluate the therapeutic efficacy in models that mimic human disease progression.
Conduct preliminary toxicology and safety pharmacology studies to identify any potential liabilities before advancing to clinical trials.
The data generated from these advanced in vivo models will be crucial for determining the therapeutic window of the compound and for designing safe and effective clinical studies in humans.
Translation of Research Findings Towards Clinical Applications
The ultimate goal of preclinical research is the successful translation of promising compounds into clinical therapies. For this compound, this transition will require a coordinated effort involving medicinal chemists, pharmacologists, and clinicians.
Key steps in the translational pathway include:
Lead Optimization: Refining the chemical structure of the most promising analog to optimize its drug-like properties (e.g., potency, selectivity, metabolic stability, and oral bioavailability).
Preclinical Development: Conducting formal Good Laboratory Practice (GLP) toxicology studies and manufacturing the drug candidate under Good Manufacturing Practice (GMP) standards.
Investigational New Drug (IND) Application: Submitting a comprehensive data package to regulatory authorities to request permission to begin human clinical trials.
The successful navigation of this complex pathway, supported by robust preclinical data and a deep mechanistic understanding, holds the key to potentially developing this compound or its next-generation analogs into a valuable therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Cyanomethyl)-5-hydroxybenzimidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves cyclization of precursors like 2-(cyanomethyl)benzyl alcohol (VII) using NaN₃ and triethylamine (TEA) in hot N-methylpyrrolidinone (NMP), as demonstrated in intermediate synthesis . Key factors include solvent polarity (NMP enhances cyclization efficiency), temperature (80–100°C), and catalyst choice. Monitoring via TLC and NMR ensures reaction progression and purity (>95% achievable with optimized conditions). Elemental analysis (C, H, N) and mass spectrometry validate structural integrity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., -CN stretch at ~2240 cm⁻¹, -OH stretch at 3200–3500 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–7.5 ppm) and cyanomethyl groups (δ ~3.5 ppm for CH₂) .
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (e.g., calculated for C₉H₈N₃O: 174.0668; observed: 174.0665) .
- X-ray Crystallography : Optional for absolute configuration determination in crystalline derivatives .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of substituents on the benzimidazole core during derivatization?
- Methodological Answer : Substituent placement depends on:
- Electrophilic Aromatic Substitution (EAS) : Electron-donating groups (e.g., -OH at position 5) direct incoming electrophiles to meta/para positions. For example, nitration under HNO₃/H₂SO₄ yields 4-nitro derivatives .
- Metal Coordination : ZnCl₂ complexes (e.g., with 5-methoxy analogs) stabilize specific tautomers, altering reactivity patterns .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions on the cyanomethyl group .
Q. How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). Strategies include:
- Meta-Analysis : Cross-reference PubMed, Scopus, and Web of Science for dose-response trends .
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 5-hydroxy vs. 5-methoxy groups) on biological targets .
- Expert Collaboration : Consult researchers specializing in benzimidazole pharmacology for unpublished data .
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., α-glucosidase, as seen in triazole-benzimidazole hybrids) . Key parameters: grid size (20 ų), Lamarckian genetic algorithm.
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity with biological nucleophiles .
- MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-protein complexes in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
